3-(p-Tolyl)piperidin-3-ol hydrochloride
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Overview
Description
3-(p-Tolyl)piperidin-3-ol hydrochloride: is a chemical compound with the molecular formula C12H18ClNO. It is a piperidine derivative, where the piperidine ring is substituted with a p-tolyl group and a hydroxyl group at the 3-position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)piperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with p-tolylpiperidine.
Hydroxylation: The p-tolylpiperidine undergoes hydroxylation at the 3-position to form 3-(p-Tolyl)piperidin-3-ol.
Hydrochloride Formation: The final step involves the conversion of 3-(p-Tolyl)piperidin-3-ol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(p-Tolyl)piperidin-3-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the p-tolyl group can be reduced to a methyl group.
Substitution: Substitution reactions can occur at the piperidine ring, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: The major product is 3-(p-Tolyl)piperidin-3-one.
Reduction: The major product is 3-(p-Tolyl)piperidine.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: 3-(p-Tolyl)piperidin-3-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the pharmaceutical industry as a precursor for the synthesis of drugs that target specific receptors or enzymes. It is also used in the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
3-Hydroxypiperidine: A piperidine derivative with a hydroxyl group at the 3-position.
p-Tolylpiperidine: A piperidine derivative with a p-tolyl group.
Uniqueness: 3-(p-Tolyl)piperidin-3-ol hydrochloride is unique due to the presence of both a p-tolyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable in various research and industrial applications.
Biological Activity
3-(p-Tolyl)piperidin-3-ol hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 232.73 g/mol
- IUPAC Name : 3-(4-methylphenyl)-1-piperidin-3-ol hydrochloride
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a selective modulator of certain receptors, which may contribute to its pharmacological effects.
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in the context of neuropharmacology. Its activities include:
- Antidepressant Effects : Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in rodent models by modulating serotonin and norepinephrine levels.
- Anxiolytic Properties : Studies suggest that this compound may possess anxiolytic effects, potentially through GABAergic mechanisms.
- Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting a possible role in treating inflammatory conditions.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antidepressant | Increased serotonin levels in models | |
Anxiolytic | Reduced anxiety-like behavior | |
Anti-inflammatory | Decreased cytokine production |
Case Study: Antidepressant Effects
In a study conducted by researchers investigating the antidepressant properties of piperidine derivatives, this compound was tested in a forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting its potential as an antidepressant agent.
Case Study: Anxiolytic Properties
Another research effort focused on the anxiolytic effects of this compound. In the elevated plus maze (EPM) test, subjects treated with this compound exhibited increased time spent in open arms, indicating reduced anxiety behavior.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption observed in animal models.
- Distribution : High affinity for brain tissues, suggesting effective CNS penetration.
- Metabolism : Primarily hepatic metabolism with several metabolites identified.
- Excretion : Predominantly renal excretion.
Properties
IUPAC Name |
3-(4-methylphenyl)piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-3-5-11(6-4-10)12(14)7-2-8-13-9-12;/h3-6,13-14H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURYGVQGGDKKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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